molecular formula C12H18O2S B7998981 4-Methoxy-3-n-pentoxythiophenol

4-Methoxy-3-n-pentoxythiophenol

Cat. No.: B7998981
M. Wt: 226.34 g/mol
InChI Key: LTUYIHQSOXSXBL-UHFFFAOYSA-N
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Description

4-Methoxy-3-n-pentoxythiophenol is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a methoxy group (-OCH3) and a pentoxy group (-OC5H11) attached to a thiophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-n-pentoxythiophenol typically involves the introduction of methoxy and pentoxy groups onto a thiophenol backbone. One common method is the alkylation of 4-methoxythiophenol with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-n-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated derivatives or other substituted thiophenols.

Scientific Research Applications

4-Methoxy-3-n-pentoxythiophenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving thiol-based bioconjugation and labeling.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-n-pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The methoxy and pentoxy groups may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxythiophenol: Lacks the pentoxy group, making it less hydrophobic.

    3-n-Pentoxythiophenol: Lacks the methoxy group, affecting its electronic properties.

    4-Methoxy-3-ethoxythiophenol: Contains an ethoxy group instead of a pentoxy group, altering its steric and hydrophobic characteristics.

Uniqueness

4-Methoxy-3-n-pentoxythiophenol is unique due to the combination of methoxy and pentoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications where these features are advantageous.

Properties

IUPAC Name

4-methoxy-3-pentoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-3-4-5-8-14-12-9-10(15)6-7-11(12)13-2/h6-7,9,15H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUYIHQSOXSXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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